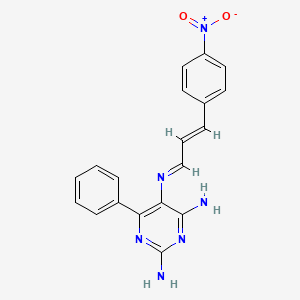
Formaldehyde;oct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, reaction products with 1-octene, is a compound formed through the reaction of formaldehyde with 1-octene. Formaldehyde is the simplest aldehyde, naturally present on Earth and produced endogenously by plants, animals, and humans . 1-octene is an alpha-olefin used in various chemical reactions . The reaction between these two compounds results in a product with unique properties and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, reaction products with 1-octene, involves the reaction of formaldehyde with 1-octene under specific conditions. One common method is the alkoxy carbonylation of 1-octene using paraformaldehyde, methyl formate, formic acid, or phenyl formate in methanol, catalyzed by palladium complexes . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of formaldehyde, reaction products with 1-octene, typically involves large-scale reactors and continuous processes to ensure consistent quality and high yield. The use of catalysts, such as palladium complexes, and optimized reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, reaction products with 1-octene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium complexes . Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce aldehydes or carboxylic acids, while reduction reactions can yield alcohols .
Applications De Recherche Scientifique
Formaldehyde, reaction products with 1-octene, has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of formaldehyde, reaction products with 1-octene, involves the interaction of the compound with specific molecular targets and pathways. For example, in alkoxy carbonylation reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, leading to the desired product . The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Formaldehyde, reaction products with 1-octene, can be compared with other similar compounds, such as:
Formaldehyde, reaction products with other olefins: These compounds have similar reactivity and applications but may differ in their specific properties and uses.
1-octene derivatives: Compounds derived from 1-octene through different reactions may have unique properties and applications.
The uniqueness of formaldehyde, reaction products with 1-octene, lies in its specific reactivity and the range of applications it offers in various fields.
Propriétés
Numéro CAS |
75660-33-2 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
formaldehyde;oct-1-ene |
InChI |
InChI=1S/C8H16.CH2O/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1H2 |
Clé InChI |
NBJUABGZAPYHIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


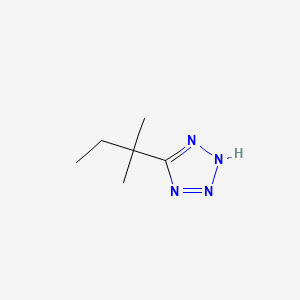
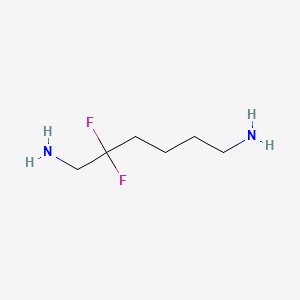

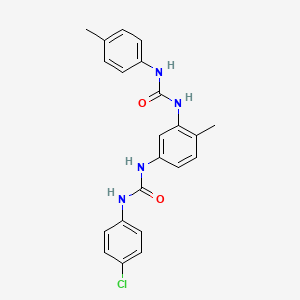



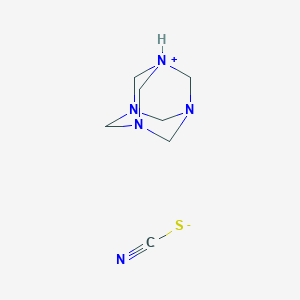
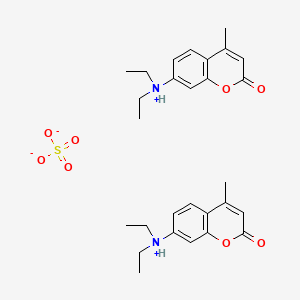



![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
